N-tert-Butylsalicylideneamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

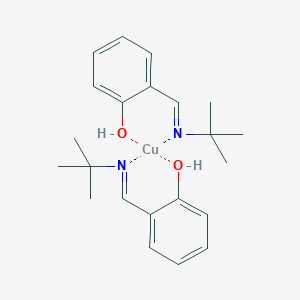

N-tert-Butylsalicylideneamine is a useful research compound. Its molecular formula is C22H30CuN2O2 and its molecular weight is 177.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-tert-Butylsalicylideneamine (NTBSA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the condensation reaction between salicylaldehyde and tert-butylamine. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity. In recent studies, high-performance liquid chromatography (HPLC) has been employed to monitor the reaction progress effectively.

Biological Activity Overview

The biological activity of NTBSA has been explored across various domains, including:

- Antimicrobial Properties : NTBSA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains like Staphylococcus aureus .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. NTBSA's ability to scavenge free radicals makes it a candidate for further exploration in neuroprotective therapies .

- Anticancer Potential : Preliminary studies indicate that NTBSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of NTBSA is critical for understanding its biological efficacy. Modifications at the aromatic ring or the amine group can significantly influence its biological profile. For instance:

- Steric Effects : The presence of the tert-butyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .

- Functional Group Variations : Altering substituents on the salicylidene moiety can lead to variations in antimicrobial potency and selectivity against different bacterial strains.

Case Studies

- Antimicrobial Efficacy : A series of derivatives based on NTBSA were synthesized and tested against various pathogens. The results indicated that certain modifications led to enhanced activity against Clostridium difficile and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .

- Neuroprotective Effects : In vitro studies demonstrated that NTBSA could protect neuronal cells from oxidative damage induced by amyloid-beta aggregates, suggesting its potential role in Alzheimer's disease therapy .

- Cancer Cell Studies : Research involving NTBSA showed that it could inhibit cell proliferation in several cancer cell lines, likely due to its ability to induce apoptosis through oxidative stress pathways .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

NTBSA has been studied for its antioxidant capabilities. Research indicates that derivatives of N-tert-butyl nitrones, which include NTBSA, exhibit significant radical-trapping properties. These compounds can inhibit lipid peroxidation and scavenge free radicals, making them potential candidates for neuroprotective therapies against oxidative stress-related conditions such as Alzheimer's disease and stroke .

Neuroprotective Effects

Studies have shown that NTBSA and its derivatives can protect neuronal cells from damage caused by neurotoxic agents. For instance, para-substituted α-phenyl-N-tert-butyl nitrones have demonstrated protective effects on glial cells, suggesting their utility in neurodegenerative disease models . The compound's ability to selectively inhibit enzymes like butyrylcholinesterase also points to its potential therapeutic applications in treating Alzheimer's disease .

Materials Science

Photochromic Properties

Recent investigations into di-tert-butyl-substituted N-salicylideneaniline derivatives have revealed interesting photochromic behaviors, which can be attributed to the structural features of compounds related to NTBSA. These compounds exhibit polymorphism and temperature-induced phase transitions, indicating their potential use in smart materials that respond to environmental stimuli .

Synthesis of Functional Materials

NTBSA can serve as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties. The coordination chemistry of NTBSA is an area ripe for exploration, particularly in the context of creating novel catalysts or sensors.

Coordination Chemistry

Ligand Applications

NTBSA acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to transition metals. This property has been harnessed in the synthesis of metal complexes that exhibit enhanced catalytic activity in various reactions. The ligand's steric and electronic properties can be fine-tuned by modifying the tert-butyl group or the salicylidene backbone, allowing for the design of tailored catalysts for organic transformations.

Case Studies

Propiedades

IUPAC Name |

2-(tert-butyliminomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISGSYSKVKLMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.